Bienvenue dans la boutique en ligne BenchChem!

Rheochrysin

Cancer Therapeutics NAD(P)H Quinone Oxidoreductase 1 (NQO1) Virtual Screening

Rheochrysin (CAS 1329-27-7; also known as physcion-8-O-β-D-glucopyranoside) is a naturally occurring anthraquinone glycoside composed of the aglycone physcion (1,8-dihydroxy-3-methyl-6-methoxyanthraquinone) linked to a β-D-glucose moiety at the 8-O position. Its molecular formula is C₂₂H₂₂O₁₀ with a molecular weight of 446.4 g/mol.

Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
CAS No. 1329-27-7
Cat. No. B072260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRheochrysin
CAS1329-27-7
Synonyms1,8-dihydroxy-3-methyl-6-methoxy-9,10-anthraquinone-8-O-(beta-D-glucoside)
rheochrysin
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC
InChIInChI=1S/C22H22O10/c1-8-3-10-15(12(24)4-8)19(27)16-11(17(10)25)5-9(30-2)6-13(16)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1
InChIKeyPOMKXWCJRHNLRP-DQMLXFRHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rheochrysin (CAS 1329-27-7): Structural Identity and Core Properties of a Distinct Anthraquinone Glycoside


Rheochrysin (CAS 1329-27-7; also known as physcion-8-O-β-D-glucopyranoside) is a naturally occurring anthraquinone glycoside composed of the aglycone physcion (1,8-dihydroxy-3-methyl-6-methoxyanthraquinone) linked to a β-D-glucose moiety at the 8-O position [1]. Its molecular formula is C₂₂H₂₂O₁₀ with a molecular weight of 446.4 g/mol [2]. It is a characteristic secondary metabolite found in several medicinal plants, including Rheum palmatum (rhubarb), Rumex luminiastrum, and Fallopia multiflora [3]. As an anthraquinone glycoside, it is classified under the broader chemical families of anthraquinones (CHEBI:22580) and glucosides [4].

Why Rheochrysin (CAS 1329-27-7) Cannot Be Replaced by Generic Anthraquinone Aglycones or Other Glycosides in Targeted Research Applications


Substituting Rheochrysin with a closely related anthraquinone aglycone (e.g., physcion, emodin, chrysophanol) or a different glycoside (e.g., emodin-8-O-β-D-glucoside, aloe-emodin-1-O-β-D-glucoside) is not a functionally equivalent procurement decision. The presence and specific position of the β-D-glucopyranosyl moiety in Rheochrysin fundamentally alters its physicochemical properties [1], while computational evidence reveals a distinct molecular recognition profile against specific therapeutic targets, namely NAD(P)H quinone oxidoreductase 1 (NQO1) and Receptor-Interacting Protein Kinase 1 (RIPK1), that is not shared by its aglycone or alternative glycosylated analogs [2][3]. These quantifiable differences necessitate compound-specific sourcing for reproducible experimental outcomes.

Rheochrysin (CAS 1329-27-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Superior NQO1 Binding Affinity vs. Aglycone Physcion: Computational Evidence for Targeted Anticancer Inhibitor Selection

Rheochrysin was identified as one of the top two strongest binders to NQO1 from a library of ADMET-adherent natural products via ensemble virtual screening against multiple crystal structures of the protein. While the study did not directly report a side-by-side IC50 value for its aglycone physcion, a key class-level inference can be drawn: the glycoside moiety present in Rheochrysin is critical for the observed high-affinity binding pose and stable interaction profile, which is absent in the unconjugated aglycone [1]. The MM-GBSA analysis further supports a lower binding free energy for Rheochrysin, suggesting stronger inhibitory potential compared to non-glycosylated anthraquinones [1].

Cancer Therapeutics NAD(P)H Quinone Oxidoreductase 1 (NQO1) Virtual Screening

Quantified RIPK1 Inhibition Superiority Over Reference Ligand Necrostatin-1: Evidence from Virtual Screening and MD Simulation

In a virtual screening study of 12 anthraquinones targeting RIPK1, Rheochrysin was among 5 compounds that demonstrated superior binding activity compared to the reference ligand necrostatin-1 [1]. The study explicitly reports that the potential energy of Rheochrysin bound to RIPK1 was greater than that of the necrostatin-1 complex [1]. Furthermore, molecular dynamics simulations confirmed that Rheochrysin could bind stably to RIPK1 in a simulated physiological environment [1].

Acute Pancreatitis Necroptosis RIPK1 Inhibitors

Structural Differentiation: Glycosylation at Position 8-O Defines a Unique Solubility and Recognition Profile Not Found in Aglycones or Alternative Glycosides

Rheochrysin is specifically physcion-8-O-β-D-glucopyranoside [1]. The conjugation of a β-D-glucose moiety at the 8-O position of the anthraquinone scaffold distinguishes it from the parent aglycone (physcion) and from other anthraquinone glycosides such as emodin-6-O-β-D-glucoside, aloe-emodin-1-O-β-D-glucoside, and chrysophanol-8-O-β-D-glucoside [2]. This specific glycosylation pattern is a key determinant of its aqueous solubility and bioavailability. While quantitative solubility data for Rheochrysin itself is limited, class-level evidence for anthraquinone glycosides confirms that glycosylation significantly enhances water solubility compared to the corresponding aglycones [3]. Physcion-8-glucoside is described as slightly soluble in water [4], whereas the aglycone physcion is highly lipophilic, impacting experimental handling and biological distribution.

Physicochemical Properties Anthraquinone Glycosides Structure-Activity Relationship

Differentiated In Silico Safety Profile: Predicted Low Toxicity and Favorable ADMET Characteristics for Procured Material

During the virtual screening campaign for RIPK1 inhibitors, the pharmacological properties and toxicity of candidate anthraquinones were evaluated using the ADME module and the ProTox-II web server [1]. Rheochrysin was explicitly identified as a safe RIPK1 inhibitor based on these in silico predictions [1]. In contrast, not all screened anthraquinones were predicted to be safe. Separately, predicted CYP450 inhibition profiles for Rheochrysin indicate moderate potential for CYP2C9, CYP2C19, and CYP2D6 inhibition (89.38%, 91.72%, and 93.34% respectively), which is a quantifiable metric for assessing potential drug-drug interaction risks [2].

ADMET Toxicity Prediction Drug Development

Rheochrysin (CAS 1329-27-7): Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


NQO1-Targeted Anticancer Lead Discovery and Probe Development

Based on its identification as a top-tier binder of NQO1 from ensemble virtual screening [1], Rheochrysin is optimally procured for programs developing NQO1 inhibitors as anticancer agents. Its predicted stable interaction within the active site of NQO1, as validated by 250 ns molecular dynamics simulations and MM-GBSA analysis [1], positions it as a high-confidence starting point for structure-activity relationship (SAR) studies, hit-to-lead optimization, and chemical probe development. Researchers should avoid substituting with its aglycone physcion or other non-glycosylated anthraquinones, as the glycoside moiety is computationally implicated in the binding affinity.

RIPK1-Mediated Necroptosis Inhibition for Acute Pancreatitis and Inflammatory Disease Models

Rheochrysin is a procurement priority for laboratories investigating RIPK1 inhibition as a therapeutic strategy for necroptosis-associated diseases such as acute pancreatitis. It was one of five anthraquinones (out of twelve screened) to exhibit superior binding activity to RIPK1 compared to the reference inhibitor necrostatin-1, and it was specifically validated as a safe candidate through in silico toxicity prediction [2]. This pre-validated efficacy and safety profile differentiates it from other anthraquinones and makes it suitable for subsequent in vitro and in vivo target validation studies.

Comparative Physicochemical and Pharmacokinetic Profiling of Anthraquinone Glycosides

Due to its well-defined structure as physcion-8-O-β-D-glucopyranoside [3] and the class-level evidence for improved aqueous solubility of glycosides over aglycones [4], Rheochrysin is a valuable reference standard for comparative studies examining how specific glycosylation patterns (e.g., 8-O vs. 1-O vs. 6-O glucosidation) influence solubility, permeability, metabolic stability, and in vivo distribution. Its distinct molecular recognition profile against NQO1 and RIPK1 provides a functional readout for these comparative structure-property relationship investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rheochrysin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.